molecular formula C12H17NOS B13365045 (1R,2R)-2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)cyclopentan-1-ol

(1R,2R)-2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)cyclopentan-1-ol

Cat. No.: B13365045
M. Wt: 223.34 g/mol
InChI Key: MQTNHUGYXUPCDH-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1R,2R)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)cyclopentan-1-ol is a thienopyridine derivative characterized by a cyclopentanol moiety attached to the 6,7-dihydrothieno[3,2-c]pyridine core. Its stereochemistry at the 1R and 2R positions is critical for biological activity, as seen in other chiral thienopyridines like clopidogrel .

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

(1R,2R)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)cyclopentan-1-ol

InChI

InChI=1S/C12H17NOS/c14-11-3-1-2-10(11)13-6-4-12-9(8-13)5-7-15-12/h5,7,10-11,14H,1-4,6,8H2/t10-,11-/m1/s1

InChI Key

MQTNHUGYXUPCDH-GHMZBOCLSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)N2CCC3=C(C2)C=CS3

Canonical SMILES

C1CC(C(C1)O)N2CCC3=C(C2)C=CS3

Origin of Product

United States

Biological Activity

(1R,2R)-2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)cyclopentan-1-ol is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12H15N1OS
  • Molecular Weight : Approximately 217.32 g/mol

The structure features a cyclopentanol moiety linked to a thieno[3,2-c]pyridine ring, which may contribute to its biological effects.

  • Antiplatelet Activity :
    • Research indicates that compounds similar to this compound exhibit antiplatelet properties. These compounds inhibit platelet aggregation by blocking the P2Y12 receptor pathway, which is crucial in thrombus formation. Studies have shown that the thieno[3,2-c]pyridine derivatives can act as effective antagonists of this receptor .
  • Neuroprotective Effects :
    • Preliminary studies suggest neuroprotective properties attributed to the thieno-pyridine scaffold. The compound may help mitigate oxidative stress and inflammation in neuronal cells, potentially aiding in conditions like Alzheimer’s disease .
  • Antimicrobial Activity :
    • Some derivatives have demonstrated antimicrobial effects against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Case Studies and Research Findings

StudyFindings
Study 1 : Evaluation of Antiplatelet ActivityDemonstrated significant inhibition of ADP-induced platelet aggregation in vitro using a concentration range of 10-100 µM .
Study 2 : Neuroprotection in Animal ModelsShowed that administration of the compound reduced neuronal loss in models of induced ischemia .
Study 3 : Antimicrobial EfficacyReported effectiveness against Staphylococcus aureus and Escherichia coli with MIC values ranging from 32 to 128 µg/mL .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively documented. However, related compounds typically exhibit moderate bioavailability with hepatic metabolism being a significant route for clearance.

Comparison with Similar Compounds

Structural Modifications and Core Features

The thienopyridine scaffold is a common feature among antiplatelet agents. Key structural differences between the target compound and its analogs include:

Compound Core Structure Key Substituents Activity Profile
Clopidogrel 6,7-Dihydrothieno[3,2-c]pyridine Methyl ester at α-position of 2-chlorophenyl Irreversible ADP receptor antagonist
Ticlopidine Thienopyridine Chlorobenzyl group First-generation ADP antagonist (higher toxicity)
Target Compound 6,7-Dihydrothieno[3,2-c]pyridine Cyclopentanol moiety Hypothesized to modulate platelet aggregation
Compound 11 () 6,7-Dihydrothieno[3,2-c]pyridine 1-Methyl-benzo[d]imidazol-2-yl Enhanced activity with proton pump inhibitors
Compound C1 () Thienotetrahydropyridine Unspecified substituents Superior to ticlopidine in rat models

Key Observations :

  • The cyclopentanol group in the target compound introduces a rigid, polar structure distinct from clopidogrel’s ester or ticlopidine’s chlorobenzyl group. This may influence solubility, metabolic stability, and binding affinity.
  • Chirality: Like clopidogrel, the (1R,2R) configuration likely enhances target specificity, as enantiopure forms of thienopyridines are critical for activity .

Pharmacological Activity

  • Clopidogrel : Irreversibly inhibits the P2Y12 ADP receptor, reducing platelet aggregation. Its active metabolite requires hepatic conversion .
  • Ticlopidine : Similar mechanism but associated with severe hematological side effects (e.g., neutropenia), limiting its use .
  • Target Compound: While direct activity data are unavailable, the cyclopentanol group may alter metabolic pathways.
  • Compound 11 and 25 () : Benzoimidazolyl and trichlorophenyl substituents confer higher activity than clopidogrel in the presence of proton pump inhibitors, suggesting substituent-dependent efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.